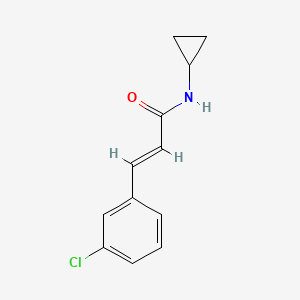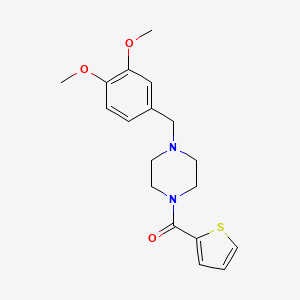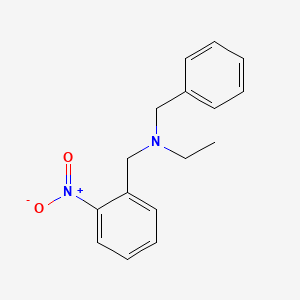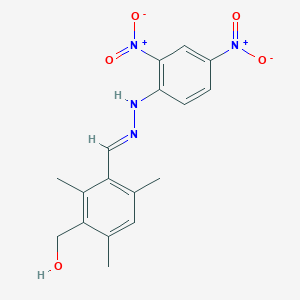![molecular formula C20H13NO3 B5728455 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a chemical compound that belongs to the family of isoindole derivatives. It is a yellow crystalline solid that is widely used in scientific research for its various properties and applications.
作用機序
The mechanism of action of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione varies depending on its application. As a fluorescent probe, the compound binds to metal ions and emits fluorescence upon excitation. As a photosensitizer, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells. As a potential inhibitor of DNA topoisomerase II, the compound binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione also vary depending on its application. As a fluorescent probe, the compound does not have any significant biochemical or physiological effects. As a photosensitizer, the compound can induce cell death in cancer cells, but it can also cause damage to healthy cells. As a potential inhibitor of DNA topoisomerase II, the compound can cause DNA damage and cell death in cancer cells, but it can also affect healthy cells.
実験室実験の利点と制限
One of the advantages of using 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione in lab experiments is its versatility. The compound can be used for various applications, including fluorescence detection, photodynamic therapy, and cancer treatment. Moreover, the compound is relatively easy to synthesize and has good stability. One of the limitations of using the compound is its potential toxicity. The compound can be toxic to cells and can cause damage to healthy tissues. Therefore, it is important to use the compound in a controlled environment and to follow proper safety protocols.
将来の方向性
There are several future directions for the research on 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione. One direction is to study the compound's potential as an anticancer drug. The compound has shown promising results as a potential inhibitor of DNA topoisomerase II, which is an important target for anticancer drugs. Another direction is to study the compound's potential as an anti-inflammatory and antioxidant agent. The compound has shown some activity in these areas, and further research could lead to the development of new therapeutic agents. Additionally, more research could be done on the compound's potential as a fluorescent probe and photosensitizer, as these applications have important implications in various fields of research.
合成法
The synthesis of 2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 4-acetylphenylhydrazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction yields the desired product in good yield and purity. Other methods include the use of different starting materials and catalysts, but the basic reaction mechanism remains the same.
科学的研究の応用
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione has various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Moreover, it has been used as a potential inhibitor of DNA topoisomerase II, which is an important target for anticancer drugs. The compound has also been studied for its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
2-(4-acetylphenyl)benzo[f]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-12(22)13-6-8-16(9-7-13)21-19(23)17-10-14-4-2-3-5-15(14)11-18(17)20(21)24/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYXQPYOIOSCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)




![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)

